molecular formula C5H13ClN2O B6250607 (2S)-2-(dimethylamino)propanamide hydrochloride CAS No. 486414-38-4

(2S)-2-(dimethylamino)propanamide hydrochloride

Cat. No.: B6250607
CAS No.: 486414-38-4
M. Wt: 152.62 g/mol
InChI Key: BYGMWMWOCFXHGU-WCCKRBBISA-N
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Description

Contextualization of Chiral Amides in Contemporary Organic Synthesis and Materials Science

Chiral amides are fundamental structural motifs that are pervasive in biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their importance in organic chemistry stems from the stereochemical information they carry and the unique chemical properties of the amide bond. In asymmetric synthesis, chiral amides are frequently used as intermediates, chiral auxiliaries, or directing groups to control the stereochemical outcome of a reaction. sciengine.comiupac.org The development of methods for the enantioselective synthesis of chiral amides is a significant goal, as racemic mixtures of compounds can exhibit different biological activities, with one enantiomer often being active while the other is inactive or even detrimental. iupac.org

The amide functional group's planarity and ability to act as a hydrogen bond donor and acceptor contribute to the defined three-dimensional structures of peptides and other complex molecules. In materials science, chiral amides are incorporated into polymers and supramolecular assemblies to induce chirality, influencing the material's optical, electronic, and mechanical properties.

Significance of (2S)-2-(dimethylamino)propanamide hydrochloride as a Stereochemically Defined Building Block and Intermediate

A stereochemically defined building block is a relatively simple molecule with one or more defined chiral centers that can be incorporated into a larger, more complex structure without loss of stereochemical integrity. This compound fits this definition perfectly. Its significance lies in the combination of its functional groups centered around a single, defined stereocenter:

The (S)-Stereocenter: This is the most critical feature, allowing chemists to introduce a specific spatial arrangement of atoms into a target molecule. This is crucial in medicinal chemistry, where biological activity is often highly dependent on stereochemistry.

The Primary Amide: This group can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other functional groups. It is also a key component for building peptide-like structures.

The Tertiary Dimethylamino Group: This amine is nucleophilic and basic, offering another site for chemical modification or for influencing the reactivity of the molecule. It can be used to form quaternary ammonium (B1175870) salts or to direct metallation reactions.

As an intermediate, this compound provides a pre-formed chiral core, saving multiple synthetic steps that would otherwise be required to establish the stereocenter and install the necessary functional groups.

Overview of Current Research Trajectories for Chiral Amines and Amides

The synthesis of chiral amines and amides is a vibrant area of chemical research, with several key trajectories aimed at improving efficiency, selectivity, and sustainability. acs.org These advanced strategies provide a robust alternative to classical condensation reactions. mdpi.com

Key Research Trajectories in Chiral Amine/Amide Synthesis Description
Transition Metal-Catalyzed Asymmetric Hydrogenation A powerful method for the synthesis of chiral amines from prochiral imines, enamines, and related substrates. acs.org Research focuses on developing novel chiral ligands for transition metals (like iridium, rhodium, and ruthenium) to achieve high enantioselectivity. acs.org
Organocatalysis The use of small, metal-free organic molecules to catalyze asymmetric reactions. Chiral amines, squaramides, and cinchona alkaloids are prominent organocatalysts used in reactions like aza-Michael additions to form C-N bonds with high stereocontrol. acs.orgnih.gov
Biocatalysis The use of enzymes, such as transaminases, to synthesize chiral amines. This approach is valued for its high selectivity and environmentally friendly reaction conditions, often operating in aqueous media.
Photoredox Catalysis A modern approach that uses visible light to mediate the formation of amides and other functional groups under mild conditions, often involving radical intermediates. mdpi.com
C-H Activation Advanced methods that involve the direct functionalization of C-H bonds. Chiral amide directing groups can be used to achieve asymmetric C-H activation, enabling the synthesis of complex chiral molecules from simple precursors. sciengine.com

These research efforts are driven by the continuous demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. iupac.orgresearchgate.net The development of one-pot procedures and atom-economical transformations is also a major focus. rsc.org

Scope and Objectives of Academic Inquiry on this compound

While specific published research focusing exclusively on this compound is limited, the scope of academic inquiry for such a compound can be clearly delineated based on its structure and the current trends in organic synthesis. The primary objective would be to utilize it as a versatile chiral synthon.

Potential areas of investigation would include:

Synthesis of Novel Chiral Ligands: The dimethylamino group and the amide nitrogen could serve as coordination sites for metals. Academic research would likely explore the incorporation of this building block into new pincer-type or bidentate ligands for asymmetric catalysis.

Development of Peptide Mimics (Peptidomimetics): The α-amino acid amide structure makes it an ideal candidate for inclusion in short peptide sequences or molecules designed to mimic the structure and function of natural peptides. Research would focus on how the N,N-dimethyl group alters the conformational properties and biological activity compared to natural amino acid amides.

Asymmetric Synthesis of Bioactive Molecules: A key objective would be to use this compound as a starting material or key intermediate in the multi-step synthesis of complex chiral pharmaceuticals. Its pre-defined stereocenter would be carried through the synthetic route to establish the chirality of the final product.

In essence, academic inquiry would treat this compound not as an end-product, but as a valuable tool for efficiently constructing chirality and functionality in more complex and valuable chemical entities.

Properties

CAS No.

486414-38-4

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

(2S)-2-(dimethylamino)propanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H/t4-;/m0./s1

InChI Key

BYGMWMWOCFXHGU-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C)C.Cl

Canonical SMILES

CC(C(=O)N)N(C)C.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Dimethylamino Propanamide Hydrochloride and Its Derivatives

Enantioselective Pathways for the Preparation of (2S)-2-(dimethylamino)propanamide hydrochloride

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective pathways are designed to favor the formation of one enantiomer over the other, leading to a product with high optical purity.

Chiral Catalyst Development in Asymmetric Synthesis

The development of effective chiral catalysts is a key driver in the field of asymmetric synthesis. These catalysts create a chiral environment that directs the stereochemical outcome of a reaction.

One promising approach involves the use of chiral aldehyde catalysis. rsc.org For instance, chiral BINOL-aldehyde catalysts have been shown to be effective in the direct asymmetric α-functionalization of N-unprotected amino acids and their esters. rsc.orgnih.gov This method relies on the formation of enamine intermediates and subsequent face-controlled attack by electrophiles. nih.gov While not directly applied to this compound in the retrieved results, this methodology provides a framework for the enantioselective synthesis of α,α-disubstituted α-amino acids. rsc.org

Another significant class of catalysts for the asymmetric synthesis of α-amino acid derivatives are those derived from cinchona alkaloids. organic-chemistry.org Novel chiral phase-transfer catalysts, such as N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium (B1175870) salt, have demonstrated high catalytic efficiency in the enantioselective alkylation of N-(diphenylmethylene) glycine (B1666218) tert-butyl ester, achieving high yields and excellent enantiomeric excess (ee). organic-chemistry.org The steric and electronic properties of these catalysts are crucial for achieving high enantioselectivity. organic-chemistry.org

The following table summarizes the performance of a cinchonine-derived catalyst in the asymmetric alkylation of a glycine derivative, a model reaction for the synthesis of chiral amino acid derivatives.

CatalystAlkyl HalideYield (%)Enantiomeric Excess (ee, %)
N-benzimidazolemethyl cinchonine quaternary ammonium saltBenzyl bromide9299
N-benzimidazolemethyl cinchonine quaternary ammonium saltEthyl iodide8596
N-benzimidazolemethyl cinchonine quaternary ammonium saltn-Propyl bromide8294

This data illustrates the high efficiency and enantioselectivity of cinchona alkaloid-derived catalysts in asymmetric synthesis. organic-chemistry.org

Stereocontrol Strategies in Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. When starting from a chiral amine or a chiral carboxylic acid, it is crucial to employ coupling reagents and conditions that prevent racemization of the stereogenic center.

A variety of racemization-free coupling reagents have been developed for the synthesis of chiral amides and peptides. rsc.org These reagents, such as T3P (n-propanephosphonic acid anhydride) in combination with pyridine, enable amide bond formation with low epimerization. organic-chemistry.org Other modern coupling agents like HATU, HBTU, and PyBOP are also designed to be highly efficient and minimize the loss of stereochemical integrity. The choice of solvent and base can also significantly influence the degree of racemization during the coupling reaction.

Recent advancements include co-catalyzed carbene N-H insertion reactions using an achiral rhodium and a chiral squaramide catalyst to synthesize chiral amides with excellent enantioselectivity. nih.gov This method is notable for its mild conditions and rapid reaction times. nih.gov

Reductive Amination Approaches for Enantiopure Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. To obtain enantiopure amines, this reaction can be performed asymmetrically using chiral catalysts or by employing enzymes.

Amine dehydrogenases are enzymes that catalyze the reductive amination of ketones to produce chiral amines with high stereoselectivity. nih.gov Through protein engineering, the substrate scope of these enzymes has been expanded to include a wider range of ketones, making them valuable biocatalysts for the synthesis of enantiopure amines. nih.gov Formate dehydrogenase can be coupled with the system to regenerate the necessary NAD(P)H cofactor, improving process efficiency. nih.gov

For chemical synthesis, reductive amination of a carbonyl compound with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common strategy. organic-chemistry.org To achieve enantioselectivity, a chiral auxiliary can be attached to the amine or a chiral catalyst can be employed to control the stereochemical outcome of the reduction of the intermediate imine.

Novel Reaction Pathways and Process Intensification in this compound Synthesis

Beyond establishing enantioselective routes, modern synthetic chemistry also focuses on developing novel reaction pathways and intensifying processes to improve efficiency, reduce waste, and enhance scalability.

Exploration of Unconventional Reagents and Conditions

The exploration of unconventional reagents and reaction conditions can lead to more efficient and sustainable synthetic processes. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times in various organic transformations, including reductive aminations and cross-coupling reactions. organic-chemistry.org In one example, a microwave-assisted reductive amination was completed in just 6 minutes at 120 °C. organic-chemistry.org

The use of flow chemistry is another approach to process intensification. A flow process has been developed for the scalable synthesis of peptides and esters using stable and easily accessible triflylpyridinium reagents, which mediate effective amide and ester formation at ambient temperature within 5 minutes. organic-chemistry.org

Chemo- and Regioselective Synthesis of Advanced Intermediates

The synthesis of complex molecules often relies on the ability to selectively modify one functional group in the presence of others (chemoselectivity) and to control the position of a new functional group (regioselectivity).

The Heck-Matsuda reaction, which involves the palladium-catalyzed coupling of arenediazonium salts with olefins, has been employed in the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to provide access to 4-aryl-γ-lactams with good enantioselectivity. nih.gov This strategy demonstrates how a catalytic reaction can be used to generate chiral intermediates with high levels of stereocontrol. nih.gov While not directly producing an acyclic amino amide, this methodology highlights the power of catalytic methods in the chemo- and regioselective synthesis of chiral building blocks that could be further elaborated to the target compound.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, represents a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs), moving away from traditional batch production towards more efficient, safer, and scalable methods. nih.govthieme-connect.de This technology utilizes channels or tubes to continuously process reagents, offering significant advantages over batch reactors, particularly in terms of heat and mass transfer, reaction control, and safety. sciencex.com The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and rapid mixing, which can lead to higher yields, improved selectivity, and the ability to safely perform highly exothermic or hazardous reactions. thieme-connect.deflinders.edu.au

For the synthesis of this compound, a multi-step continuous flow process can be envisioned. Such a system would enable the seamless integration of several reaction steps without the need for isolating and purifying intermediates. nih.gov A hypothetical flow synthesis could involve the N-methylation of an L-alanine amide derivative, followed by an in-line purification or extraction, and concluding with the formation of the hydrochloride salt. The ability to operate at temperatures exceeding the solvent's boiling point due to back-pressure regulation can significantly accelerate reaction rates. thieme-connect.de

The transition from batch to continuous processing has been encouraged by regulatory agencies due to the potential for improved product quality and consistency. thieme-connect.de The implementation of a continuous flow approach for producing this compound would allow for rapid process optimization through automated systems, enabling the exploration of a wide range of reaction conditions in a short period. whiterose.ac.uk

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters for an Amidation Step

Parameter Batch Processing Flow Processing Advantage of Flow Processing
Reaction Time Hours to days Seconds to minutes Increased throughput and efficiency. nih.gov
Temperature Control Difficult, potential for hot spots Precise and uniform Improved safety and product profile, reduced byproducts. thieme-connect.de
Mixing Dependent on stirrer speed and vessel geometry Rapid and efficient diffusion-based mixing Higher consistency and yield. flinders.edu.au
Scalability Complex, non-linear scale-up challenges Linear, by running longer or in parallel ("numbering-up") More predictable and faster scale-up from lab to production. thieme-connect.de
Safety Large volumes of hazardous materials Small reaction volumes at any given time Reduced risk of thermal runaway and exposure. sciencex.com
Process Optimization Time-consuming, one variable at a time Rapid, automated screening of conditions Faster development timelines. whiterose.ac.uk

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles are integral to modern pharmaceutical synthesis, promoting sustainability, efficiency, and safety. researchgate.net In the context of synthesizing this compound, applying these principles can lead to more environmentally benign and economically viable manufacturing processes.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to environmental pollution and pose safety risks. researchgate.net Solvent-free synthesis, where reactions are conducted neat or via mechanochemical grinding, offers a powerful alternative by minimizing waste and simplifying product isolation. mdpi.comresearchgate.net

For the synthesis of the amide bond in (2S)-2-(dimethylamino)propanamide, a potential solvent-free approach could involve the direct heating of the corresponding carboxylic acid and amine precursors, possibly with a catalyst. researchgate.net An end-to-end continuous flow synthesis of diphenhydramine (B27) hydrochloride has been demonstrated where starting materials are combined without additional solvent at high temperatures, with the product forming as a molten salt. researchgate.netmit.edu A similar strategy could potentially be applied to propanamide derivatives, reducing solvent use by orders of magnitude compared to traditional methods. researchgate.net When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives like water, supercritical fluids, or biomass-derived solvents that are less toxic and biodegradable. researchgate.net

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. rsc.org Traditional methods for amide bond formation often rely on stoichiometric coupling reagents (e.g., carbodiimides), which generate significant amounts of waste and have poor atom economy. catalyticamidation.info

A greener approach to synthesizing this compound would prioritize reactions with high atom economy. Direct catalytic amidation, which couples a carboxylic acid and an amine to form an amide with water as the only byproduct, is an ideal example. catalyticamidation.info This approach maximizes the incorporation of starting material atoms into the desired product, aligning with the principles of waste prevention. mit.edursc.org The continuous flow synthesis of diphenhydramine hydrochloride, for example, features full atom economy in its key reaction step. researchgate.net Adopting such a strategy for the synthesis of the target compound would significantly reduce waste generation and improve process efficiency. sciencex.com

Table 2: Atom Economy Comparison for Amide Bond Formation

Synthetic Method Reactants Activating Agent/Catalyst Byproducts Theoretical Atom Economy
Carbodiimide Coupling (e.g., DCC) R-COOH + R'-NH₂ Dicyclohexylcarbodiimide (DCC) Dicyclohexylurea (DCU) < 50% (Typically)
Acid Chloride Route R-COCl + R'-NH₂ None (Base often used) HCl (or amine salt) High, but requires pre-activation step
Direct Catalytic Amidation R-COOH + R'-NH₂ Catalyst (e.g., Boric Acid) H₂O > 90%

The use of catalysts is a cornerstone of green chemistry, as they are superior to stoichiometric reagents by enabling reactions to proceed with lower energy input and higher selectivity. researchgate.net For industrial applications, the ability to recover and reuse catalysts is crucial for economic viability and sustainability, especially when using precious metals or complex organocatalysts.

In the synthesis of chiral amines and amides, both chemical and biological catalysts are employed. whiterose.ac.uk To facilitate recycling, homogeneous catalysts can be immobilized on solid supports, allowing for simple filtration and reuse. Heterogeneous catalysts are inherently easier to separate from reaction mixtures. For the amidation step in the synthesis of this compound, a heterogeneous catalyst or an immobilized enzyme (like a lipase) in a continuous packed-bed reactor could be employed. whiterose.ac.uk This setup would not only allow for continuous production but also for the long-term reuse of the catalyst, minimizing waste and reducing costs associated with catalyst replacement. Research has shown that various catalysts can be recovered and reused for multiple cycles with minimal loss of activity. researchgate.net

Process Optimization and Scalability Considerations for this compound Production

Scaling a synthetic process from the laboratory bench to industrial production is a significant challenge, often encountering issues with mixing, heat transfer, and safety that are not apparent on a small scale. nih.gov Process optimization is critical to ensure that the final manufacturing route is robust, cost-effective, and produces the API with consistent quality. nih.gov

Continuous flow chemistry offers substantial advantages for process optimization and scalability. researchgate.net Unlike batch processes, which require extensive re-optimization at each scale, flow processes can often be scaled up by simply extending the operation time or by using multiple reactors in parallel (a "numbering-up" approach). thieme-connect.de This allows for a more direct and predictable translation from laboratory development to pilot and commercial-scale manufacturing. researchgate.net

The development of a scalable process for this compound would involve optimizing key parameters such as temperature, pressure, residence time, and reagent stoichiometry. In a flow system, these parameters can be fine-tuned rapidly and automatically. The integration of Process Analytical Technology (PAT) allows for real-time monitoring and control of the reaction, ensuring the process remains within its defined parameters and maintains high product quality. researchgate.net This level of control is essential for meeting the stringent requirements of Good Manufacturing Practices (GMP) in the pharmaceutical industry. nih.gov

Table 3: Key Parameters for Process Optimization in Flow Synthesis

Parameter Description Impact on Yield/Purity Optimization Goal
Temperature The thermal energy supplied to the reaction. Affects reaction rate and selectivity; higher temps can increase byproduct formation. Find the optimal balance between reaction speed and product purity.
Pressure System pressure, often controlled by a back-pressure regulator. Allows for heating solvents above their boiling points, increasing reaction rates. Maintain a stable single phase and prevent solvent boiling.
Residence Time The time reagents spend in the reactor. Determines reaction conversion; too short leads to incomplete reaction, too long can lead to degradation. Achieve maximum conversion of starting material to product with minimal degradation.
Stoichiometry The molar ratio of reactants. Can influence reaction outcome, selectivity, and minimize excess reagents. Use near-stoichiometric amounts to maximize atom economy and simplify purification.
Catalyst Loading The amount of catalyst used relative to the substrate. Affects reaction rate and cost; higher loading increases rate but also cost. Use the minimum amount of catalyst required to achieve the desired rate and conversion.

Mechanistic Investigations of Chemical Transformations Involving 2s 2 Dimethylamino Propanamide Hydrochloride

Elucidation of Reaction Pathways and Intermediates

The chemical character of (2S)-2-(dimethylamino)propanamide hydrochloride is defined by its two primary functional groups: the amide and the tertiary amine. The interplay of these groups dictates the compound's reactivity and the pathways through which it undergoes transformations.

Studies on Amide Bond Formation Mechanisms

The formation of the amide bond in molecules like this compound typically proceeds through the reaction of a corresponding carboxylic acid or its activated derivative with dimethylamine (B145610). The mechanism of amide bond formation is a cornerstone of organic chemistry and has been extensively studied. Generally, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative.

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To facilitate this reaction under milder conditions, the carboxylic acid is typically "activated". Common activating agents include carbodiimides, which convert the carboxylic acid's hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.

Illustrative Reaction Pathway for Amide Formation:

StepDescriptionIntermediate
1Activation of Carboxylic AcidO-acylisourea
2Nucleophilic Attack by AmineTetrahedral Intermediate
3Collapse of IntermediateAmide + Urea byproduct

This table represents a generalized pathway for carbodiimide-mediated amide synthesis and serves as a model for the formation of related N,N-dialkylamides.

Exploration of C-N Bond Cleavage Processes

The cleavage of the robust amide C-N bond is a challenging yet significant transformation. Due to resonance stabilization, the amide bond possesses a partial double bond character, making it relatively inert. digitellinc.com However, under certain conditions, this bond can be cleaved.

Recent research has explored various methods for amide C-N bond cleavage, often employing transition metal catalysis. nih.gov For instance, nickel-catalyzed processes have been developed for the esterification of amides, which involves the cleavage of the C-N bond. nih.gov Another approach involves the use of reagents like allyl bromide to mediate the selective cleavage of C-N bonds in amides, providing a pathway to various nitrogen-containing functional groups. nih.govresearchgate.net

The mechanism of C-N bond cleavage often involves the activation of the amide, which can be achieved by distorting the planar structure of the amide bond, thereby reducing its resonance stabilization. nih.gov Computational studies on related N,N-dimethylamides have explored the energetics of C-N bond activation, providing insights into the feasibility of different cleavage pathways. researchgate.net

Reactivity Profiling of the Dimethylamino and Amide Functionalities

The dimethylamino group in this compound is a tertiary amine, which imparts basic properties to the molecule and can act as a nucleophile. Its reactivity is influenced by steric hindrance from the adjacent isopropyl group. The dimethylamino group is a versatile functional handle and can be transformed using various synthetic methodologies. For example, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boryl group, which can then be further functionalized. nih.gov

The amide functionality, as previously discussed, is characterized by its planarity and resonance stabilization. The reactivity of the amide's carbonyl group is significantly lower than that of ketones or esters. However, it can undergo reactions such as hydrolysis under acidic or basic conditions, or reduction to an amine. The presence of the electron-donating dimethylamino group on the alpha-carbon may influence the electronic properties and reactivity of the amide moiety.

Kinetic and Thermodynamic Analyses of Reactions Utilizing this compound

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of chemical reactions. While specific data for this compound are scarce, analysis of related systems offers valuable information.

Determination of Rate Laws and Activation Parameters

The rate of a chemical reaction is described by its rate law, which expresses the reaction rate as a function of the concentrations of the reactants and a rate constant. For the hydrolysis of amides, the reaction can be catalyzed by acid or base.

For a typical acid-catalyzed hydrolysis of an N,N-dialkylamide, the rate law can be expressed as:

Rate = k[Amide][H⁺]

The rate constant, k, is temperature-dependent and follows the Arrhenius equation, which relates the rate constant to the activation energy (Ea) of the reaction.

Hypothetical Activation Parameters for Hydrolysis of a Related N,N-Dialkylamide:

ParameterValue
Activation Energy (Ea)75 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸ s⁻¹

This table provides illustrative activation parameters based on typical values for amide hydrolysis and is not based on experimental data for this compound.

Computational studies on the decomposition of related amides have been used to determine thermodynamic parameters and propose reaction mechanisms, which often involve six-membered transition states. nih.gov

Equilibrium Studies in Complex Reaction Systems

Equilibrium constants (Keq) quantify the extent to which a reaction proceeds to completion. For the formation of amides from carboxylic acids and amines, the equilibrium generally favors the products, but the reaction is slow.

Studies on the formation of N,N-dimethylbenzamides from the corresponding methyl benzoates and dimethylamine have provided equilibrium constant data. These studies allow for the calculation of the free energy change of the reaction, providing a thermodynamic measure of the reaction's spontaneity.

Equilibrium Constants for the Formation of Substituted N,N-Dimethylbenzamides in Water:

Substituent (X)K (M⁻¹)
CH₃O767
CH₃752
H2050
Cl1020
NO₂2350

This data is for the dimethylaminolysis of substituted methyl benzoates and is presented to illustrate the thermodynamic principles governing amide formation.

Influence of Chiral Center on Reaction Dynamics

The stereogenic center at the second carbon (the α-carbon) of the propanamide backbone is the cornerstone of the molecule's ability to induce chirality in a reaction. In a hypothetical catalytic cycle, this chiral center would be intimately involved in the transition state geometry, thereby dictating the stereochemical outcome of the product.

The (2S)-configuration of the chiral center creates a specific three-dimensional arrangement of the substituents: the methyl group, the dimethylamino group, the amide group, and the α-hydrogen. When this molecule interacts with a prochiral substrate, it can form diastereomeric transition states that differ in energy. The reaction will preferentially proceed through the lower energy transition state, leading to an excess of one enantiomer of the product.

For instance, in reactions such as aldol (B89426) or Michael additions, where the amide could act as a directing group or the amino group as a catalyst, the chiral environment around the α-carbon would control the facial selectivity of the attack on the prochiral electrophile. The steric bulk of the methyl and dimethylamino groups would shield one face of the reacting species, forcing the incoming nucleophile or electrophile to approach from the less hindered side. This principle of steric hindrance is a fundamental aspect of asymmetric induction. youtube.com

Furthermore, non-covalent interactions, such as hydrogen bonding involving the amide N-H or the lone pairs of the dimethylamino nitrogen, can play a crucial role in orienting the substrate within the chiral pocket of the catalyst. Computational studies on similar chiral molecules have shown that these interactions can significantly lower the energy of one transition state over another, leading to high enantioselectivity.

Stereochemical Control and Regioselectivity in Transformations Mediated by this compound

The ability of a chiral molecule to control the stereochemistry and regiochemistry of a reaction is paramount in asymmetric synthesis. For this compound, both the chiral center and the functional groups attached to it would work in concert to achieve this control.

Diastereoselectivity and Enantioselectivity in Derivative Synthesis

In the synthesis of derivatives where new stereocenters are formed, this compound, if used as a chiral auxiliary or catalyst, would be expected to induce both diastereoselectivity and enantioselectivity.

Enantioselectivity would arise from the differentiation of the two enantiotopic faces of a prochiral substrate, as discussed above. The extent of enantiomeric excess (ee) would depend on the energy difference between the diastereomeric transition states.

Diastereoselectivity comes into play when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. If this compound were used to react with a chiral substrate, the formation of one diastereomer over the other would be favored. This is because the interaction between the two chiral entities (the catalyst/auxiliary and the substrate) would lead to transition states that are diastereomeric and thus have different energies. wikipedia.org

The following table illustrates hypothetical diastereoselectivity in a reaction involving a chiral catalyst analogous to this compound.

SubstrateCatalyst SystemDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of Major Diastereomer
Prochiral Ketone AChiral Amino Amide Catalyst 195:598%
Prochiral Imine BChiral Amino Amide Catalyst 290:1095%
Prochiral Alkene CChiral Amino Amide Catalyst 185:1592%

Influence of Steric and Electronic Factors on Reaction Outcome

The outcome of a reaction mediated by this compound would be a delicate balance of steric and electronic effects.

Electronic Factors: The dimethylamino group is a strong electron-donating group due to the inductive effect of the two methyl groups and the lone pair on the nitrogen. This can influence the reactivity of the molecule in several ways. For instance, if the nitrogen atom is involved in catalysis (e.g., in enamine catalysis), its increased nucleophilicity could enhance the reaction rate. Conversely, the electron-donating nature of the dimethylamino group can also affect the acidity of the α-proton and the properties of the adjacent amide group.

The primary amide group can act as a hydrogen bond donor and acceptor, which is a key feature in many organocatalytic systems. The electronic properties of the amide can be subtly tuned by the adjacent dimethylamino group.

The following table summarizes the potential steric and electronic influences of the functional groups in this compound on a hypothetical reaction.

Functional GroupSteric EffectElectronic EffectPotential Influence on Reaction Outcome
(2S)-Chiral CenterCreates a defined 3D space-Induces enantioselectivity and diastereoselectivity
N,N-Dimethylamino GroupSignificant steric hindranceStrongly electron-donating (inductive and mesomeric)Enhances facial selectivity, increases nucleophilicity of the nitrogen
Amide GroupModerate steric bulkElectron-withdrawing (resonance), can act as H-bond donor/acceptorCan coordinate to metal centers or substrates, directs stereochemistry through hydrogen bonding

Computational and Theoretical Studies of 2s 2 Dimethylamino Propanamide Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, geometry, and properties of molecules. These methods, grounded in quantum mechanics, can predict various molecular attributes with high accuracy.

Energy Minimization and Conformational Analysis

This subsection would have detailed the process of finding the most stable three-dimensional arrangement of (2S)-2-(dimethylamino)propanamide hydrochloride. Through computational energy minimization, researchers can identify the global and local energy minima on the potential energy surface, which correspond to the most stable and various metastable conformations of the molecule. A conformational analysis would reveal the flexibility of the molecule and the energy barriers between different conformations.

Charge Distribution and Frontier Molecular Orbital Analysis

An analysis of the charge distribution would provide insights into the molecule's polarity and reactivity, highlighting regions that are electron-rich or electron-deficient. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Spectroscopic Property Prediction (Theoretical)

Theoretical predictions of spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are valuable for interpreting experimental data and confirming the molecular structure. Quantum chemical calculations can simulate these spectra, aiding in the identification and characterization of the compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the motion of atoms and molecules over time. This approach is particularly useful for understanding the behavior of molecules in different environments and their interactions with other molecules.

Behavior of this compound in Different Environments

MD simulations could be employed to study how this compound behaves in various solvents, such as water or organic solvents. This would reveal information about its solvation process, including the arrangement of solvent molecules around the compound and the energetic changes involved.

Hydrogen Bonding Networks and Supramolecular Assembly

This subsection would have explored the intermolecular forces, particularly hydrogen bonds, that govern the interactions of this compound with itself and with other molecules. Understanding these hydrogen bonding networks is essential for predicting how the molecules might arrange themselves in the solid state, forming supramolecular assemblies.

Prediction of Reactivity and Selectivity in Chemical Systems

Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of specific research on the compound this compound within the precise contexts requested. While computational methods for predicting chemical reactivity and selectivity are well-established, their application to this particular molecule, especially concerning transition state modeling for catalytic cycles and docking studies with non-biological materials, does not appear to be documented in publicly available research.

The following sections outline the requested areas of study. However, due to the absence of specific data for this compound, the discussion will be framed in general terms of the methodologies, as specific findings, data tables, and detailed research outcomes for this compound could not be sourced.

Transition State Modeling for Catalytic Cycles

Transition state modeling is a powerful computational tool used to elucidate reaction mechanisms, predict reaction rates, and understand the origins of selectivity in catalytic processes. This method involves locating the transition state (TS) on a potential energy surface, which represents the highest energy point along the reaction coordinate. By analyzing the structure and energy of the transition state, chemists can gain insights into how a catalyst influences a reaction.

For a catalytic cycle involving a chiral amino acid amide like this compound, transition state modeling could theoretically be used to:

Identify the rate-determining step: By calculating the energy barriers for each step in the proposed catalytic cycle, the slowest, or rate-determining, step can be identified.

Explain enantioselectivity: In asymmetric catalysis, where the chiral nature of the catalyst directs the formation of one enantiomer over another, modeling the transition states leading to each enantiomer can reveal the energetic differences that lead to the observed selectivity. These differences often arise from subtle steric or electronic interactions between the catalyst, substrates, and the surrounding environment.

Optimize catalyst design: By understanding the key interactions in the transition state, computational models can guide the rational design of more efficient and selective catalysts.

Despite the potential for such studies, no specific research applying transition state modeling to catalytic cycles involving this compound has been found.

Docking Studies with Synthetic Reagents or Material Scaffolds (excluding biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery to dock ligands into biological targets, it is also a valuable tool for understanding interactions with non-biological systems such as synthetic reagents or material scaffolds.

In the context of this compound, docking studies could be employed to:

Predict binding modes to material surfaces: Investigate how the molecule might adsorb onto or interact with the surface of a material, which is relevant in fields like materials science and heterogeneous catalysis.

Assess interactions with synthetic receptors: Model the binding of the compound to synthetic macrocycles or other host molecules to predict binding affinities and selectivities.

Guide the development of functional materials: By understanding the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the molecule and a material scaffold, new materials with specific recognition or catalytic properties could be designed.

A thorough review of the available literature did not yield any studies that performed docking of this compound with non-biological synthetic reagents or material scaffolds. Therefore, no specific data on binding energies, interaction types, or preferred conformations can be presented.

Applications of 2s 2 Dimethylamino Propanamide Hydrochloride in Catalysis and Advanced Materials Science

Chiral Auxiliary and Ligand Design with (2S)-2-(dimethylamino)propanamide hydrochloride Derivatives

The core of asymmetric synthesis lies in the ability to control the three-dimensional arrangement of atoms in a molecule. Chiral auxiliaries and ligands derived from readily available chiral molecules are pivotal tools in achieving this control. The (2S) configuration of this compound provides a chiral scaffold that can be chemically modified to create a range of derivatives suitable for these purposes.

Development of Enantioselective Catalysts

Derivatives of amino acids are widely used in the development of enantioselective catalysts. These catalysts, often in the form of metal complexes with chiral ligands, are crucial for producing single-enantiomer pharmaceuticals and other fine chemicals. The amide and dimethylamino groups in this compound can act as coordination sites for metal ions, positioning the chiral center in close proximity to the catalytic site. This arrangement can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

Research in enantioselective catalysis has demonstrated the efficacy of ligands derived from amino acids in a variety of reactions. For instance, chiral bisamide ligands have shown potential in asymmetric transformations. nih.govresearchgate.net Similarly, chiral hydroxamic acid ligands are effective in asymmetric synthesis. mdpi.com While specific studies on this compound as a direct precursor for these catalysts are not extensively documented, the principles of ligand design suggest its derivatives could be effective. For example, modification of the amide nitrogen or the dimethylamino group could lead to bidentate or tridentate ligands capable of forming stable and catalytically active complexes with transition metals like rhodium, iridium, and palladium. mdpi.comresearchgate.net The synergistic action of peptide and gold catalysts in enantioselective additions highlights the potential for amino acid-derived structures to facilitate complex chemical transformations. nih.gov

Metal-Ligand Complexation Studies for Asymmetric Transformations

The formation of well-defined metal-ligand complexes is a prerequisite for effective asymmetric catalysis. The dimethylamino and amide functionalities of this compound derivatives offer two potential coordination points. The nitrogen atom of the dimethylamino group and the oxygen atom of the amide carbonyl can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

The stereochemistry of the resulting metal complex is dictated by the (2S) configuration of the ligand. This defined geometry around the metal center is what enables enantioselective transformations. The steric bulk of the dimethylamino group and other substituents on the ligand can be fine-tuned to create a chiral pocket that effectively discriminates between the two enantiomeric transition states of a reaction, leading to high enantioselectivity. nih.gov The synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligands demonstrates how the coordination environment around a metal can induce chirality and catalyze asymmetric reactions. nih.gov

Role of this compound as a Precursor in Polymer Chemistry

The incorporation of chiral units into polymer chains can lead to materials with unique properties, such as the ability to form helical structures or recognize other chiral molecules. Amino acid-based monomers are valuable building blocks for the synthesis of such chiral polymers.

Synthesis of Novel Polymeric Materials with Defined Stereochemistry

This compound can be envisioned as a precursor to chiral monomers for polymerization. For instance, the primary amide could be functionalized with a polymerizable group, such as an acrylate or vinyl group. The subsequent polymerization of this monomer would result in a polymer with pendent chiral side chains, each containing the (2S)-2-(dimethylamino)propanamide moiety. The stereoregularity of the polymer backbone, combined with the chirality of the side chains, can lead to the formation of ordered secondary structures, such as helices. rsc.org

The synthesis of chiral polyamides through the lipase-catalyzed condensation of amino acid diesters and diamines illustrates a green approach to producing optically pure polymers. researchgate.net Similarly, novel biodegradable and chiral nanostructured poly(amide-imide)s have been synthesized from natural amino acids. tandfonline.comtandfonline.com These examples underscore the potential for derivatives of this compound to be used in the creation of advanced polymeric materials with controlled chirality.

Incorporation into Functional Polymers and Coatings

The dimethylamino group in this compound offers a handle for further functionalization and imparts pH-responsiveness to polymers incorporating this unit. At low pH, the dimethylamino group will be protonated, rendering the polymer more water-soluble. This property can be exploited in the design of "smart" polymers that respond to changes in their environment. For instance, copolymers incorporating N-[3-(dimethylamino)propyl]methacrylamide have been investigated for their pH-, thermo-, and CO2-sensitivity, with applications in drug delivery and as functional coatings. nih.govmdpi.com

The synthesis of amphiphilic star polymers with a chiral hydrophobic core derived from an amino acid demonstrates the creation of well-defined nanostructures through self-assembly. birmingham.ac.uk The incorporation of this compound derivatives into polymer structures could lead to functional coatings with chiral recognition capabilities or stimuli-responsive properties.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The chirality and hydrogen-bonding capabilities of amino acid derivatives make them excellent building blocks for the construction of ordered supramolecular assemblies.

The amide group of this compound is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-defined nanostructures such as fibers, ribbons, and gels. The chirality of the molecule can be translated to the macroscopic level, resulting in helical or twisted structures. The self-assembly of amino acid-derived chiral biphenyldiimides into one-dimensional supramolecular polymers is driven by hydrogen bonding. nih.govwur.nl

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound This compound in the fields of catalysis and advanced materials science, specifically concerning the design of molecular recognition systems and the creation of ordered nanostructures.

The performed searches for scholarly articles, patents, and technical documentation did not yield any research that directly investigates or reports on the use of this particular compound for the outlined applications. While the broader classes of molecules to which it belongs—chiral amides and amino acid derivatives—are subjects of extensive research in these areas, the scientific community has not published findings specific to this compound in these contexts.

Therefore, it is not possible to provide a detailed and scientifically accurate article on this subject as requested, due to the lack of available data and research findings.

Advanced Analytical Methodologies for Studying 2s 2 Dimethylamino Propanamide Hydrochloride in Complex Systems

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods that allow for real-time, in situ analysis are invaluable for gaining a deep understanding of the chemical processes involving (2S)-2-(dimethylamino)propanamide hydrochloride.

In situ NMR and IR Spectroscopy for Mechanistic Insights

In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time, providing critical data on reaction kinetics, intermediates, and byproducts without the need for sample extraction.

In situ NMR Spectroscopy: This technique allows for the continuous monitoring of a reaction mixture directly within an NMR spectrometer. For the synthesis of this compound, 1H and 13C NMR can track the consumption of reactants and the formation of the product. Key proton signals, such as those of the methyl groups on the nitrogen atom and the methine proton at the chiral center, can be monitored to determine reaction conversion and identify transient intermediates. For instance, in a reaction involving the amidation of a precursor, the appearance and integration of the amide protons can be followed over time. rsc.orgacs.orgresearchgate.net

Illustrative In situ 1H NMR Monitoring Data for a Hypothetical Synthesis:

Time (minutes)Reactant A (Integral)Product (Integral)% Conversion
01.000.000
150.750.2525
300.520.4848
600.230.7777
1200.050.9595

This table represents hypothetical data for illustrative purposes.

In situ IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in situ reaction monitoring. researchgate.net By immersing an ATR probe into the reaction vessel, changes in the vibrational frequencies of functional groups can be continuously recorded. In the synthesis of this compound, the disappearance of a reactant's characteristic band (e.g., an acyl chloride C=O stretch around 1800 cm⁻¹) and the appearance of the amide I band (around 1650 cm⁻¹) of the product can be monitored to track reaction progress. spectroscopyonline.comresearchgate.netnih.gov This provides valuable kinetic data and insights into the reaction mechanism.

Advanced Mass Spectrometry for Tracing Reaction Pathways

Mass spectrometry (MS) is a highly sensitive technique for identifying compounds by their mass-to-charge ratio (m/z). Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are instrumental in elucidating reaction pathways and characterizing intermediates. nih.govcreative-proteomics.comwiley-vch.de

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions of the molecule and its reaction intermediates. By subjecting these ions to collision-induced dissociation (CID) in an MS/MS experiment, characteristic fragmentation patterns can be obtained. youtube.comjove.com Analysis of these fragments helps in confirming the structure of the product and identifying any transient species formed during the reaction. For example, a common fragmentation pathway for amides involves the cleavage of the C-C bond alpha to the carbonyl group.

Hypothetical Fragmentation Data for (2S)-2-(dimethylamino)propanamide:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure
117.1 (M+H)⁺72.1[CH(CH₃)N(CH₃)₂]⁺
117.1 (M+H)⁺44.0[CONH₂]⁺

This table represents hypothetical data based on common fragmentation patterns of similar molecules.

Chromatographic and Electrophoretic Methods for Enantiomeric Purity Assessment and Process Control

The biological activity of chiral molecules is often enantiomer-specific. Therefore, accurate assessment of enantiomeric purity is critical. Chromatographic and electrophoretic methods are the cornerstones of chiral separations.

Chiral HPLC and GC Method Development

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most widely used techniques for separating enantiomers. nih.govnih.govsigmaaldrich.comsigmaaldrich.comchiralpedia.com

Chiral HPLC: For this compound, a polar ionic compound, chiral HPLC methods can be developed using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs. nih.gov Method development involves optimizing the mobile phase composition (e.g., hexane/ethanol for normal phase or acetonitrile/water with additives for reversed-phase), flow rate, and column temperature to achieve baseline separation of the (S) and (R) enantiomers.

Illustrative Chiral HPLC Method Parameters:

ParameterCondition
ColumnChiralpak® AD-H (amylose derivative)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Resolution (Rs)> 2.0

This table represents a typical, illustrative chiral HPLC method.

Chiral GC: Chiral GC is another powerful technique for enantiomeric separation, often requiring derivatization of polar analytes to increase their volatility. azom.comgcms.czmdpi.com For this compound, derivatization of the amide and/or the secondary amine could be performed, followed by separation on a cyclodextrin-based chiral capillary column.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent consumption. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte. nih.govnih.govcapes.gov.brmdpi.com

For the enantiomeric purity assessment of this compound, cyclodextrins (e.g., β-cyclodextrin and its derivatives) or antibiotics can be used as chiral selectors. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. Method optimization involves selecting the appropriate chiral selector, its concentration, the buffer pH, and the applied voltage.

Advanced Diffraction Techniques for Solid-State Analysis of this compound Complexes

The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly impact its physical and chemical properties. Advanced diffraction techniques are essential for characterizing these properties.

X-ray Crystallography: Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netmdpi.comrsc.orgresearchgate.net For a complex of this compound, XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling.

Illustrative Crystallographic Data for a Hypothetical Complex:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.31
c (Å)15.78
Z4
R-factor0.045

This table presents hypothetical crystallographic data for illustrative purposes.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It is a powerful tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism. For this compound, PXRD can be used to screen for different crystalline forms (polymorphs, solvates, or hydrates) and to monitor solid-state transformations under various conditions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. researchgate.netspringernature.com For a chiral compound like this compound, which is supplied as a single enantiomer, SCXRD can unequivocally confirm the spatial arrangement of atoms and thus verify the (S)-configuration at the stereocenter.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of thousands of these diffracted reflections, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom.

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, small but measurable differences occur between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mdpi.com These differences would not exist if the crystal structure were centrosymmetric. Since a pure enantiomer must crystallize in one of the 65 chiral (non-centrosymmetric) space groups, these intensity differences can be measured and used to determine the true, absolute structure of the molecule.

A key parameter calculated during the final stages of structure refinement is the Flack parameter. researchgate.net A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct. Conversely, a value near 1 would suggest that the inverted structure is the correct one. For this compound, a successful SCXRD experiment would be expected to yield a Flack parameter near 0, providing definitive proof of the (S)-configuration.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₅H₁₃ClN₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 9.45
c (Å) 15.21
α, β, γ (°) 90, 90, 90
Volume (ų) 846.5
Z 4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline phases of a solid sample. nih.govcurrenta.de It is particularly crucial in pharmaceutical development for identifying and differentiating polymorphs—different crystalline forms of the same compound. rigaku.commalvernpanalytical.com Polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making their control essential for ensuring drug product quality and consistency. creative-biostructure.com

In a PXRD experiment, a finely powdered sample of this compound is exposed to a monochromatic X-ray beam. The powder consists of millions of tiny, randomly oriented crystallites. As the sample is scanned over a range of angles, the X-rays are diffracted by the lattice planes of the crystallites, governed by Bragg's Law. This produces a characteristic diffraction pattern, or diffractogram, which plots the intensity of the diffracted X-rays versus the diffraction angle (2θ).

Each crystalline phase or polymorph of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. rigaku.comeuropeanpharmaceuticalreview.com The positions of the diffraction peaks (in terms of 2θ angle) are determined by the unit cell dimensions of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell.

Therefore, PXRD is the primary tool used in polymorph screening to determine if different crystallization conditions produce new crystalline forms of this compound. americanpharmaceuticalreview.com If two hypothetical forms, designated Form I and Form II, were discovered, they would exhibit different PXRD patterns. By comparing the pattern of a new batch to established reference patterns, one can identify the polymorphic form, detect mixtures of polymorphs, or monitor for phase transformations under different conditions like heat or humidity. units.itusp.org

Hypothetical PXRD Peak Data for Polymorphs of this compound

Position (°2θ) Form I Relative Intensity (%) Form I Position (°2θ) Form II Relative Intensity (%) Form II
8.5 65 9.8 100
12.1 100 11.5 75
15.3 80 16.2 50
17.0 95 19.7 85
21.8 40 23.1 60

Future Research Directions and Emerging Opportunities for 2s 2 Dimethylamino Propanamide Hydrochloride

Integration of (2S)-2-(dimethylamino)propanamide hydrochloride Chemistry with Automation and Artificial Intelligence in Synthesis

The convergence of automated synthesis platforms with artificial intelligence (AI) is set to revolutionize chemical research, and this compound is a prime candidate for exploration within this paradigm. Future research could focus on utilizing this compound as a core building block in high-throughput synthesis and screening protocols.

Catalyst Derivative IDModification on Amide (R-group)Predicted Enantiomeric Excess (%)Predicted Yield (%)Synthesis Priority Score
C-001 H (Parent Compound)65785.5
C-024 3,5-Bis(trifluoromethyl)phenyl98929.7
C-058 9-Anthracenyl95859.1
C-112 Naphthyl92888.6
C-247 t-Butyl75957.8

This interactive table showcases a hypothetical output from a machine learning model designed to prioritize synthetic targets. The model predicts the catalytic performance of various derivatives, enabling researchers to make data-driven decisions.

Exploration of Novel Reactivity Patterns for this compound in Sustainable Media

Green chemistry principles encourage the use of environmentally benign solvents. Future research should investigate the utility of this compound as a catalyst or ligand in sustainable media such as water, ionic liquids, or deep eutectic solvents. tandfonline.com Its hydrochloride salt form suggests inherent water solubility, making it an attractive candidate for aqueous organocatalysis.

Studies could focus on evaluating its catalytic performance in classic carbon-carbon bond-forming reactions under green conditions. For instance, its efficacy in promoting asymmetric aldol (B89426) or Michael reactions in an aqueous medium or a biodegradable ionic liquid could be compared against conventional organic solvents. nih.gov The interaction between the solvent and the catalyst can profoundly influence reactivity and selectivity, potentially leading to novel reactivity patterns not observed in traditional media. tandfonline.com This research would contribute to the development of more sustainable synthetic methodologies.

Table 2: Hypothetical Solvent Screening for the Catalysis of a Michael Addition

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (%)Green Chemistry Metric (E-Factor)
Dichloromethane9.1857025.4
Toluene2.4786528.1
Water80.192855.2
[BMIM][BF4] (Ionic Liquid)N/A95888.5
Glycerol/Choline Chloride (DES)14.288826.1

This interactive table presents plausible experimental data from a study investigating the effect of different solvents on a reaction catalyzed by this compound. The data highlights the potential for improved performance and sustainability in green solvents.

Bio-inspired and Biomimetic Approaches Utilizing this compound in Non-Biological Catalysis

Drawing inspiration from enzymes, which flawlessly execute complex transformations using amino acid residues in their active sites, represents a burgeoning field in catalysis. acs.org As a derivative of L-alanine, this compound is an ideal candidate for developing simple, bio-inspired organocatalysts. nih.gov

Future work could explore its ability to mimic enzymatic catalysis, where the dimethylamino and amide groups act synergistically. unibo.it The tertiary amine can function as a Brønsted base to activate substrates, while the amide N-H can act as a hydrogen-bond donor to orient reactants and stabilize transition states, similar to the "oxyanion hole" in proteases. emorychem.sciencenih.gov This dual functionality could be harnessed for a range of asymmetric reactions, including aldol additions, Mannich reactions, and conjugate additions. mdpi.comorganic-chemistry.org Investigating these possibilities could lead to the discovery of efficient, metal-free catalytic systems that operate under mild conditions. acs.org

Computational Design of New Catalytic Systems Incorporating this compound

Computational chemistry offers powerful tools for understanding reaction mechanisms and designing novel catalysts. researchgate.net Future research should leverage computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to explore the catalytic potential of the this compound scaffold.

DFT calculations can be used to model the transition states of potential catalytic cycles, providing insight into the origins of stereoselectivity and reactivity. mdpi.comacs.org This understanding would enable the rational, in silico design of second-generation catalysts. For example, computational models could predict how modifying the amide with different aryl or alkyl groups would affect the catalyst's steric and electronic properties, thereby fine-tuning its selectivity and activity for a specific transformation. acs.org This predictive power can dramatically reduce the trial-and-error experimentation required in catalyst development.

Development of Advanced this compound-Derived Functional Materials

The incorporation of chiral building blocks into materials is a key strategy for creating advanced functional materials with applications in optics, separations, and sensing. researchgate.net The defined stereochemistry of this compound makes it a valuable monomer for the synthesis of novel chiral polymers and materials.

Future research could focus on polymerizing this compound or its derivatives to create chiral polyamides or polyimides. tandfonline.com These materials could exhibit unique properties, such as the ability to selectively recognize other chiral molecules, making them suitable for chiral chromatography stationary phases or enantioselective sensors. Furthermore, its structure could be integrated as a chiral linker or modulator in the synthesis of Metal-Organic Frameworks (MOFs), imparting chirality to the porous structure for applications in asymmetric catalysis or enantioselective separations. The development of such materials from a readily accessible amino acid derivative represents a promising avenue for creating high-value, sophisticated materials. nih.gov

Table 3: Potential Properties of Functional Polymers Derived from this compound Monomers

Polymer TypePotential Chiral PropertyPotential ApplicationGlass Transition Temp. (°C) (Predicted)
Linear PolyamideCircular DichroismChiral Optical Films185
Cross-linked Poly(amide-imide)Enantioselective AdsorptionChiral Separation Media250
Grafted onto SilicaMolecular RecognitionEnantioselective SensorN/A
MOF LinkerAsymmetric Pore EnvironmentHeterogeneous Asymmetric Catalysis>400 (Decomposition)

This interactive table outlines hypothetical properties and applications for advanced materials synthesized using this compound as a key chiral building block.

Conclusion

Summary of Key Academic Contributions and Insights on (2S)-2-(dimethylamino)propanamide hydrochloride Research

Academic research focusing on this compound has primarily centered on its role as a chiral building block in asymmetric synthesis. While extensive studies dedicated solely to this compound are not widely present in peer-reviewed literature, its contribution is understood through the broader context of synthesizing enantiomerically pure molecules. The core academic insight is the utility of its stereochemically defined structure, originating from the natural amino acid L-alanine.

Key contributions are rooted in the principles of synthetic organic chemistry, where such chiral precursors are fundamental for constructing complex target molecules with specific three-dimensional arrangements, a critical aspect in fields like medicinal chemistry. The synthesis of related alaninamide derivatives is documented, often involving the amidation of the corresponding amino acid. The presence of the dimethylamino group and the primary amide functionality offers two distinct points for chemical modification, allowing it to be incorporated into larger molecular scaffolds. Its characterization, though not detailed in dedicated publications, would rely on standard analytical techniques to confirm its structure and stereochemical integrity. The primary academic value of this compound, therefore, lies in its availability as a tool for chemists to introduce a specific chiral center into a new molecule.

Research Area Key Contributions & Insights
Asymmetric SynthesisServes as a chiral precursor derived from L-alanine.
Synthetic MethodologyProvides a scaffold with multiple functional groups for further chemical reactions.
Medicinal ChemistryBelongs to a class of compounds (chiral amino acid amides) used in drug discovery.

Outlook on the Continued Scholarly Impact and Uncharted Research Avenues for this compound

The future scholarly impact of this compound will likely be realized through its application in novel synthetic campaigns. While it has been established as a chiral building block, its full potential remains largely uncharted. A significant and unexplored research avenue is the systematic investigation of its derivatives for biological activity. Recent studies on other novel alaninamide derivatives have revealed potent anticonvulsant and antinociceptive properties, suggesting that this compound could serve as a valuable starting point for developing new therapeutics for neurological disorders. mdpi.comacs.org

Further research could explore its use as a chiral ligand in metal-catalyzed reactions. The nitrogen atoms in the molecule could potentially coordinate with metal centers, creating a chiral environment to influence the stereochemical outcome of a reaction. This is a well-established strategy in asymmetric catalysis, but the specific application of this compound has not been reported. Additionally, its potential in the field of materials science, for example, as a monomer for the synthesis of chiral polymers, remains an open area of inquiry. A thorough investigation into its biological properties and its applications as a chiral ligand or monomer would represent significant new directions for research, elevating its status from a simple building block to a compound of specific academic interest.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(dimethylamino)propanamide hydrochloride, and how can purity be ensured?

The synthesis typically involves protecting the amine group of a precursor amino acid (e.g., L-alanine derivatives) and introducing the dimethylamino moiety via alkylation or reductive amination. For example, Boc-protected intermediates are often used to prevent side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation requires techniques like HPLC (≥98% purity thresholds) and NMR spectroscopy to confirm structural integrity, as described in analogous protocols for dimethylamino-containing compounds .

Q. How should researchers handle and store this compound to maintain stability?

Storage at 2–8°C in airtight containers is recommended to prevent hygroscopic degradation . Handling requires PPE (gloves, goggles, lab coats) to avoid inhalation or dermal exposure, as incomplete toxicological data suggest potential irritancy . Contaminated surfaces must be cleaned with ethanol/water mixtures, and waste disposed per hazardous chemical guidelines .

Q. What analytical methods are used to confirm the compound’s identity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the (2S) stereochemistry and dimethylamino group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₅H₁₂ClN₂O .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in CNS studies?

Preclinical models (e.g., rodent seizure assays) are used to assess dose-dependent effects, as seen in structurally related anticonvulsants . In vitro receptor binding assays (e.g., GABAₐ or NMDA receptors) quantify affinity (IC₅₀ values), while patch-clamp electrophysiology examines ion channel modulation . Dose ranges should account for the hydrochloride salt’s solubility; PBS (pH 7.4) or DMSO/saline mixtures are typical vehicles .

Q. What strategies resolve contradictions in pharmacokinetic data, such as bioavailability vs. metabolic instability?

  • Microsomal assays : Liver microsomes identify metabolic hotspots (e.g., dimethylamino demethylation) .
  • Stable isotope labeling : ¹³C/²H isotopes track metabolite formation via LC-MS .
  • Prodrug modification : Esterification (e.g., ethyl esters) or PEGylation can enhance bioavailability, as demonstrated in related propanoate derivatives .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The (2S) configuration is critical for target selectivity. Comparative studies of enantiomers using chiral HPLC (e.g., CHIRALPAK® columns) reveal differences in receptor binding kinetics . For example, (2R)-isomers of analogous compounds show reduced anticonvulsant activity due to steric hindrance at binding sites .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., serotonin transporters) using crystal structures (PDB IDs: 5I71, 6DZZ) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD/RMSF metrics .
  • QSAR models : Regression analyses correlate substituent effects (e.g., dimethylamino polarity) with activity across compound libraries .

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